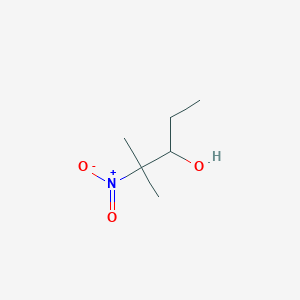

2-Methyl-2-nitropentan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-nitropentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4-5(8)6(2,3)7(9)10/h5,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIVOZBEDLLCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280619 | |

| Record name | 2-methyl-2-nitropentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20570-67-6 | |

| Record name | NSC17688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-nitropentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of β Nitro Alcohols

β-Nitro alcohols, also known as nitroaldols, are highly valuable intermediates in organic synthesis. numberanalytics.com Their significance stems from the synthetic versatility of the nitro and hydroxyl functional groups. rsc.orgtcichemicals.comscielo.br These groups can be readily transformed into a wide array of other functionalities, making β-nitro alcohols crucial precursors for more complex molecules. numberanalytics.comwikipedia.org

Key transformations and applications include:

Reduction of the nitro group to yield β-amino alcohols, which are pivotal structural motifs in many pharmaceuticals, including antibiotics and β-blockers. wikipedia.orgnumberanalytics.commdpi.com

Dehydration to form nitroalkenes, which are effective Michael acceptors in carbon-carbon bond-forming reactions. tcichemicals.comwikipedia.orgorganic-chemistry.org

Oxidation of the secondary alcohol to produce α-nitro ketones. wikipedia.org

This versatility establishes the Henry reaction (or nitroaldol reaction)—the primary method for synthesizing β-nitro alcohols—as a cornerstone of carbon-carbon bond formation in organic chemistry. numberanalytics.comscielo.brwikipedia.org Consequently, these compounds are key building blocks in the synthesis of bioactive molecules, natural products, and important pharmaceutical ingredients. numberanalytics.comrsc.orgmdpi.com

Historical Perspective of 2 Methyl 2 Nitropentan 3 Ol Studies

Specific historical studies focusing exclusively on 2-Methyl-2-nitropentan-3-ol are not extensively documented in early literature. However, the academic history of this compound is rooted in the discovery and development of the reaction used for its synthesis: the Henry reaction.

This fundamental reaction was discovered in 1895 by the Belgian chemist Louis Henry (1834–1913). wikipedia.orgnumberanalytics.comsciencehistory.org The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. wikipedia.orgorganic-chemistry.org It is analogous to the aldol (B89426) reaction, discovered 23 years prior. wikipedia.org Initially, the reaction was noted as a novel method for creating nitroalcohols, but its full potential has been realized and expanded over many decades of research. numberanalytics.com Early challenges included the reversibility of the reaction and the control of stereochemistry. researchgate.net Much of the historical and ongoing research has therefore focused on refining the reaction conditions, developing new catalysts, and improving yields and stereoselectivity for a wide range of β-nitro alcohols, including structures like this compound. researchgate.net

Scope and Objectives of Research on 2 Methyl 2 Nitropentan 3 Ol

Conventional Synthetic Approaches

Conventional methods for synthesizing β-nitro alcohols have been well-established for decades and are still widely used due to their simplicity and effectiveness. These approaches primarily include the nitration of corresponding alcohols and the classical Henry reaction.

Nitration Reactions of Alkyl Alcohols (e.g., 2-Methylpentan-3-ol)

The direct nitration of an alkyl alcohol like 2-methylpentan-3-ol is a conceivable but less common method for the synthesis of the corresponding nitro alcohol. This transformation would involve the substitution of a hydrogen atom with a nitro group. A typical procedure for the nitration of a related compound, 4-methyl-2-pentanol, involves using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled low temperatures (0–5°C). vulcanchem.com The reaction proceeds via an electrophilic substitution mechanism involving the nitronium ion (NO₂⁺). vulcanchem.com However, this method is often associated with the formation of byproducts, including dinitrated compounds and oxidation products, with yields typically ranging from 60-75%. vulcanchem.com

Henry (Nitro-Aldol) Reaction Principles for β-Nitro Alcohol Formation

The Henry reaction, discovered by Louis Henry in 1895, is the most fundamental and widely employed method for the synthesis of β-nitro alcohols. wikipedia.orgsynarchive.com It is analogous to the aldol (B89426) reaction and involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction is prized for its ability to form a new carbon-carbon bond and can generate up to two new stereocenters. almacgroup.com The resulting β-nitro alcohol products are versatile intermediates that can be converted into other useful compounds such as nitroalkenes, β-amino alcohols, and α-nitro ketones. wikipedia.orgtcichemicals.com

The Henry reaction is compatible with a wide range of substrates. Both aldehydes and ketones can be used as the carbonyl component, and various nitroalkanes can serve as the nucleophile. tcichemicals.com However, the reaction does have its limitations. One of the primary drawbacks is its reversibility, often referred to as a "retro-Henry" reaction, which can hinder the reaction from reaching completion. wikipedia.orgyoutube.com This is particularly problematic for sterically hindered substrates and when ketones are used as the electrophile, where the equilibrium often favors the starting materials. wikipedia.orgyoutube.com Another potential side reaction is the dehydration of the β-nitro alcohol product to form a nitroalkene, especially when an excess of base is used. organic-chemistry.org Furthermore, under basic conditions, aldehydes can undergo self-condensation via the Cannizzaro reaction. wikipedia.org The use of ketones as substrates is less explored due to their lower reactivity compared to aldehydes. mdpi.com

Substrate Scope and Limitations

Advanced Synthetic Strategies

To overcome the limitations of classical methods and to access stereochemically pure compounds, advanced synthetic strategies have been developed. A major focus in this area is the asymmetric synthesis of chiral β-nitro alcohols.

Asymmetric Synthesis of Chiral β-Nitro Alcohols

The development of catalytic asymmetric Henry reactions has been a significant area of research, driven by the increasing demand for enantiomerically pure β-amino alcohols in the synthesis of pharmaceuticals and natural products. psu.edursc.org These reactions utilize chiral catalysts to control the stereochemical outcome, leading to the formation of specific stereoisomers of the β-nitro alcohol product.

A variety of chiral catalysts have been successfully employed in asymmetric Henry reactions. mdpi.com These include transition metal complexes and metal-free organocatalysts. researchgate.net Chiral copper(II) complexes, in particular, have proven to be highly effective. researchgate.netorganic-chemistry.org For instance, a complex formed from a chiral diamine ligand and Cu(OAc)₂ has been shown to be a highly efficient and robust catalyst for the Henry reaction, affording a variety of nitroaldols in high yields and with excellent enantiomeric excess (over 90% ee). organic-chemistry.org This Cu(II)-based catalyst is air-stable and moisture-resistant, making it a practical choice for synthesis. organic-chemistry.org Other successful catalysts include those derived from cinchona alkaloids, which have been used as chiral phase transfer catalysts to achieve high chemical yields (up to 99%) and excellent enantiomeric excess (up to 99%). rsc.org

The development of these advanced catalytic systems has significantly expanded the utility of the Henry reaction, allowing for the synthesis of a wide range of structurally diverse and stereochemically defined β-nitro alcohols. rhhz.netnih.gov

| Compound Name | IUPAC Name |

| This compound | This compound |

| 2-Methylpentan-3-ol | 2-Methylpentan-3-ol |

| 4-methyl-2-pentanol | 4-methyl-2-pentanol |

| Nitric acid | Nitric acid |

| Sulfuric acid | Sulfuric acid |

| Nitromethane (B149229) | Nitromethane |

| 1-nitropropane | 1-nitropropane |

| Benzaldehyde | Benzaldehyde |

| Hydrocinnamaldehyde | 3-Phenylpropanal |

| Cyclohexylcarboxaldehyde | Cyclohexanecarboxaldehyde |

| n-Hexanal | Hexanal |

| n-Heptanal | Heptanal |

| Isobutyraldehyde | 2-Methylpropanal |

| Valeraldehyde | Pentanal |

| Hexanal | Hexanal |

| Propanone | Propan-2-one |

| Butanone | Butan-2-one |

| 2-acylpyridine N-oxides | 2-acylpyridine N-oxides |

| α-ketophosphonates | α-ketophosphonates |

| Trifluoromethyl ketones | Trifluoromethyl ketones |

| 1H-pyrrole-2,3-diones | 1H-pyrrole-2,3-diones |

| α,β-unsaturated aldehyde | α,β-unsaturated aldehyde |

| 2-pyrazolin-5-ones | 2-pyrazolin-5-ones |

| α,β-unsaturated ketones | α,β-unsaturated ketones |

| (S)-toliprolol | (S)-1-(Isopropylamino)-3-(o-tolyloxy)propan-2-ol |

| (S)-moprolol | (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol |

| (S)-propranolol | (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol |

| Amprenavir | (3S)-N-((1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl)-2-((N-(2-methylpropyl)sulfamoyl)amino)-3-phenylpropanamide |

| L-Acosamine | 3-Amino-2,3,6-trideoxy-L-arabino-hexopyranose |

| threo-dihydrosphingosine | (2S,3R)-2-Amino-1,3-octadecanediol |

| Sinefungin | 6,9-Diamino-1-(6-amino-9H-purin-9-yl)-1,5,6,7,8,9-hexahydro-4H-cyclopent[d]oxocin-4-ol |

| S-adenosylmethionine | S-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)-L-methionine |

| (S)-Tembamide | (S)-2-Hydroxy-N-(4-hydroxy-3-methoxyphenethyl)-2-phenylacetamide |

| (S)-Miconazole | (S)-1-(2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |

| Catalyst/Reagent | Reaction Type | Substrates | Product(s) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference(s) |

| Mixed Acid (HNO₃/H₂SO₄) | Nitration | 4-methyl-2-pentanol | 4-methyl-1-nitropentan-2-ol | 60-75 | N/A | N/A | vulcanchem.com |

| Sm(HMDS)₃ | Henry Reaction | Nitromethane, various aldehydes | β-nitro alcohols | - | N/A | N/A | psu.edu |

| Chiral diamine-Cu(OAc)₂ complex | Asymmetric Henry Reaction | Various aldehydes, nitromethane | Chiral β-nitro alcohols | High | >90 | N/A | organic-chemistry.org |

| Cinchona alkaloid derivatives | Asymmetric Henry Reaction | Various aldehydes | Chiral β-nitro alcohols | up to 99 | up to 99 | N/A | rsc.org |

| (R)-161 (chiral bisisoquinoline) | Asymmetric Henry Reaction | Hexanal, nitromethane | (R)-1-nitroheptan-2-ol | 94 | 90 | N/A | ntu.edu.sg |

| (R)-161 (chiral bisisoquinoline) | Asymmetric Henry Reaction | Butyraldehyde, nitromethane | (R)-1-nitropentan-2-ol | 95 | 93 | N/A | ntu.edu.sg |

| Chiral tetrahydrosalen-Cu(I) complex | Asymmetric Henry Reaction | Various aldehydes, nitromethane | β-nitro alcohols | High | Good | N/A | researchgate.net |

| Chiral Cu(II)-aziridine phosphine (B1218219) oxide complex | Asymmetric Henry Reaction | Aromatic/aliphatic aldehydes, nitromethane | Chiral β-nitro alcohols | High | >95 | N/A | mdpi.com |

| cis-2-aminomethyl-5-phenylpyrrolidine-Cu(II) complex | Asymmetric Henry Reaction | Aromatic, heteroaromatic, vinylic, and aliphatic aldehydes | Chiral β-nitro alcohols | - | 98.5-99.6 | N/A | rhhz.net |

| Chiral P-spirocyclic tetra-aminophosphonium salts | Asymmetric Henry Reaction | Aromatic aldehydes, nitroethane/nitropropane | Chiral β-nitro alcohols | - | up to 99 | up to 19:1 (anti/syn) | nih.gov |

| Quinine (B1679958)/Cinchonidine derived quaternary ammonium (B1175870) chlorides | Asymmetric aza-Henry Reaction | Enolizable aldehyde-derived azomethines, nitromethane | aza-Henry adducts | Good | >94 | N/A | acs.org |

| Quinine/Cinchonidine derived quaternary ammonium chlorides | Asymmetric aza-Henry Reaction | Enolizable aldehyde-derived azomethines, nitroethane | aza-Henry adducts | Good | up to 98 (for syn) | up to 95:5 (syn/anti) | acs.org |

| C₁-Symmetric Aminopinane-Derived Ligand-Cu(OAc)₂ | Asymmetric Henry Reaction | Aliphatic aldehydes, nitromethane | Chiral β-nitro alcohols | up to 97 | up to 67 | N/A | mdpi.com |

| C₁-Symmetric Aminopinane-Derived Ligand-Cu(OAc)₂ | Asymmetric Henry Reaction | Benzaldehyde, nitromethane | Chiral β-nitro alcohols | Diminished | 55-76 | N/A | mdpi.com |

| Chiral ligand 1b-Cu(OAc)₂ | Diastereoselective Henry Reaction | Aliphatic aldehyde, nitroethane | syn-(3R,4R)-2-methyl-4-nitropentan-3-ol | 69 | - | - | core.ac.uk |

| Baliospermum montanum hydroxynitrile lyase (BmHNL) | Biocatalytic Henry/retro-Henry Reaction | Various substrates | 46 chiral β-nitro alcohols | - | up to >99 | N/A | chemistryviews.org |

Kinetic Resolution Techniques

Kinetic resolution (KR) is a widely used method for separating enantiomers from a racemic mixture. In the context of β-nitro alcohols, this technique often employs enzymes, particularly lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. bohrium.comresearchgate.net

Lipase-catalyzed KR has been applied to a variety of β-nitro alcohols, but it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer. bohrium.comresearchgate.net The process can also be time-consuming and may require a subsequent deprotection step to obtain the free nitro alcohol. researchgate.net An alternative KR strategy involves the retro-Henry reaction catalyzed by hydroxynitrile lyases (HNLs). For instance, an R-selective HNL from Arabidopsis thaliana (AtHNL) has been used for the kinetic resolution of racemic 2-nitro-1-phenylethanol. This enzyme selectively catalyzes the C-C bond cleavage of the (R)-enantiomer, leaving the (S)-enantiomer in high enantiomeric excess. nih.gov This retro-Henry approach has been optimized to achieve up to 99% enantiomeric excess (ee) with 47% conversion. nih.gov

Organocatalysis also offers a viable route for the kinetic resolution of nitroallylic alcohols. A study demonstrated the use of a cinchonidine-derived thiourea catalyst for the kinetic resolution of racemic secondary nitroallylic alcohols, achieving high optical purity (up to 95% ee) for the recovered (S)-nitroallylic alcohols. acs.org

Table 1: Comparison of Kinetic Resolution Techniques for β-Nitro Alcohols

| Technique | Catalyst/Reagent | Substrate Example | Key Findings |

| Lipase-Catalyzed Acylation | Lipase (B570770) PS-IM | Racemic β-nitro alcohols | Excellent ee values (>95%) and yields. rsc.org |

| HNL-Catalyzed Retro-Henry Reaction | Arabidopsis thaliana HNL (AtHNL) | Racemic 2-nitro-1-phenylethanol | (S)-enantiomer obtained with up to 99% ee and 47% conversion. nih.gov |

| Organocatalytic Desymmetrization | Cinchonidine-derived thiourea | Racemic secondary nitroallylic alcohols | Recovered (S)-alcohols with up to 95% ee. acs.org |

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution by incorporating an in-situ racemization of the starting material. bohrium.comresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net

Chemoenzymatic DKR is a common approach where an enzyme performs the stereoselective transformation while a chemical catalyst facilitates the racemization. bohrium.com Lipases are frequently used as the biocatalyst in these systems. researchgate.net For instance, a DKR process has been developed that combines a lipase-catalyzed transesterification with a nitroaldol (Henry) reaction to synthesize β-nitroalkanol derivatives. researchgate.net Another example is the enantioconvergent amination of racemic primary alcohols via DKR, which utilizes a cooperative iridium/iron catalytic system. chinesechemsoc.org In this process, an initial oxidative kinetic resolution of the racemic amino alcohol occurs, followed by an enantioselective reduction of the intermediate, leading to a highly enantioenriched product. chinesechemsoc.org

DKR protocols consist of two key components: substrate racemization and asymmetric transformation. researchgate.net In some systems, reversible covalent reactions are used for racemization, which avoids the need for a racemase or a transition metal catalyst. researchgate.net

Enantioselective Epoxide Ring-Opening Strategies

The enantioselective ring-opening of epoxides is a powerful method for synthesizing chiral β-functionalized alcohols. organicreactions.org This strategy can be applied to the synthesis of β-nitro alcohols by using a nitrite (B80452) source as the nucleophile.

One notable biocatalytic approach employs haloalcohol dehalogenase (HheC). This enzyme catalyzes the enantioselective and regioselective nucleophilic ring-opening of epoxides with various pseudo-halides, including nitrite. bohrium.comacs.orgnih.gov The reaction proceeds with high enantioselectivity, favoring the formation of one enantiomer. Structural studies of HheC complexed with the favored and unfavored enantiomers of para-nitrostyrene oxide have revealed that the high enantioselectivity is due to the nonproductive binding of the unfavored (S)-enantiomer. acs.orgnih.gov While the aromatic portions of both enantiomers bind similarly, the epoxide ring of the unfavored enantiomer binds in an inverted, nonproductive manner. nih.gov This strategy has been demonstrated to be effective, although its application has been tested on a limited number of substrates. bohrium.com

Biocatalytic Approaches in Nitro Alcohol Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral intermediates like β-nitro alcohols. rsc.orgresearchgate.net Enzymes offer unparalleled selectivity and efficiency under mild reaction conditions. researchgate.net

Enzyme-Catalyzed Henry Reactions

The Henry (nitroaldol) reaction, which involves the C-C bond formation between a nitroalkane and a carbonyl compound, is a direct route to β-nitro alcohols. almacgroup.com The use of enzymes to catalyze this reaction allows for the stereoselective synthesis of chiral β-nitro alcohols.

Hydroxynitrile lyases (HNLs) have been found to catalyze the Henry reaction in a promiscuous manner. bohrium.comresearchgate.net For example, the HNL from Hevea brasiliensis (HbHNL) can transform a range of aldehydes with nitromethane and nitroethane into the corresponding nitro alcohols with yields up to 77% and enantiomeric excesses up to 99%. researchgate.net However, the synthesis of (S)-β-nitro alcohols using HbHNL can be limited by long reaction times and moderate enantioselectivity. researchgate.net

D-aminoacylase has also been used to catalyze the nitroaldol reaction in organic media. rsc.org Combining this enzymatic reaction with a subsequent lipase-catalyzed kinetic resolution allows for the synthesis of optically pure β-nitro alcohols. rsc.org

Table 2: Examples of Enzyme-Catalyzed Henry Reactions

| Enzyme | Substrate Aldehyde | Nitroalkane | Key Findings |

| Hevea brasiliensis HNL (HbHNL) | Various aldehydes | Nitromethane, Nitroethane | Yields up to 77%, ee up to 99%. researchgate.net |

| D-aminoacylase | Various aldehydes | Not specified | Combined with lipase resolution to give excellent ee (>95%). rsc.org |

| Arabidopsis thaliana HNL (AtHNL) | Benzaldehyde | Nitromethane | Used in a retro-Henry approach to produce (S)-enantiomer. nih.gov |

Asymmetric Bioreduction Methods

The asymmetric reduction of α-nitro ketones is another important biocatalytic route to chiral β-nitro alcohols. bohrium.commdpi.com This method utilizes alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) to stereoselectively reduce the ketone functionality. mdpi.comrsc.org

Screening of commercial ADHs has identified enzymes that can reduce both aromatic and aliphatic nitroketones with high conversions and enantioselectivities, providing access to either the (S) or (R)-enantiomer of the corresponding nitro alcohol. mdpi.com For instance, one specific ADH was found to convert various nitroketones into the (R)-nitroalcohols with yields of 79–99% and ee values ranging from 92–99% for most substrates. mdpi.com

Ketoreductases have also been successfully employed for the stereoselective bioreduction of α-nitro ketones. rsc.org Specific KREDs have been shown to reduce a broad range of 1-aryl-2-nitro-1-ethanones and 1-aryloxy-3-nitro-2-propanones to the corresponding β-nitro alcohols with excellent conversions (up to >99%) and enantioselectivities (up to >99% ee). rsc.org This method has been used to synthesize key intermediates for bioactive molecules such as (R)-tembamide and (S)-moprolol on a preparative scale with isolated yields of 42% to 90%. rsc.org

Table 3: Asymmetric Bioreduction of α-Nitro Ketones

| Enzyme Type | Substrate Class | Key Findings |

| Alcohol Dehydrogenase (ADH) | Aromatic and aliphatic α-nitroketones | High conversions (79-99%) and ee (92-99%) for (R)-enantiomers. mdpi.com |

| Ketoreductase (KRED) | 1-aryl-2-nitro-1-ethanones | Up to >99% conversion and >99% ee. rsc.org |

| Ketoreductase (KRED) | 1-aryloxy-3-nitro-2-propanones | Up to >99% conversion and >99% ee; preparative scale synthesis with 42-90% isolated yields. rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related nitro alcohols aims to reduce the environmental impact of chemical processes. This includes the use of biocatalysts, solvent-free reaction conditions, and recyclable catalysts.

Biocatalytic methods, as discussed in the previous sections, are inherently green as they operate under mild conditions (temperature and pH) and often in aqueous media, reducing the need for volatile organic solvents. bohrium.comresearchgate.net The high selectivity of enzymes also minimizes the formation of byproducts, leading to less waste. researchgate.net

The use of ionic liquids as catalysts and solvents is also being explored. unive.it Carbonate ionic liquids have been shown to be effective base catalysts for the condensation of aldehydes and ketones with nitroalkanes, and these reactions can be conducted without the addition of traditional volatile and toxic solvents. unive.it

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or neat, reaction conditions for the Henry reaction have been shown to be effective, often leading to shorter reaction times and simpler workup procedures. For instance, the reaction between aldehydes and nitromethane can be performed at room temperature under solvent-free conditions using a heterogeneous catalyst, affording high yields of the corresponding β-nitroalcohols. researchgate.net One study demonstrated that the use of a strong basic anion exchange resin, Ambersep 900 OH, under solvent-free conditions at room temperature, can produce nitroalcohols in high yields (72–91%) within 70–150 minutes. researchgate.net Another approach involves the use of microwave irradiation in solvent-free processes to drive the reaction. researchgate.net These methods reduce waste and avoid the use of potentially toxic solvents. unive.it

Utilization of Natural and Heterogeneous Catalysts (e.g., Calcined Eggshell, Ambersep 900 OH)

The development of sustainable catalysts is a significant area of research. Natural and waste-derived materials, such as calcined eggshell, have emerged as inexpensive, environmentally friendly, and effective heterogeneous catalysts for the synthesis of 2-nitro alcohols. matec-conferences.org Calcined eggshell, primarily composed of calcium oxide (CaO), is a renewable resource that can catalyze the Henry reaction with high efficiency. matec-conferences.org

Ambersep 900 OH, a strongly basic anion exchange resin, is another effective heterogeneous catalyst for the selective synthesis of β-nitroalcohols. researchgate.netsigmaaldrich.com It can be used under solvent-free conditions at room temperature, providing high yields of the desired products. researchgate.net A key advantage of heterogeneous catalysts like calcined eggshell and Ambersep 900 OH is their ease of separation from the reaction mixture and their potential for reuse over multiple cycles without significant loss of activity. researchgate.net

Table 1: Performance of Heterogeneous Catalysts in Henry Reaction

| Catalyst | Reaction Conditions | Reactants | Yield (%) | Reference |

| Ambersep 900 OH (10 wt%) | Solvent-free, Room Temp., 70-150 min | Various Aldehydes + Nitromethane | 72-91 | researchgate.net |

| Calcined Eggshell | Ambient Temp., Stirring | Aromatic Aldehydes + Nitroalkane | High | matec-conferences.org |

Aqueous Reaction Media Approaches

The use of water as a solvent for organic reactions is highly desirable due to its low cost, non-flammability, and environmental benignity. The Henry reaction has been successfully performed in aqueous media. thieme-connect.com For example, the reaction can be catalyzed by a phosphate (B84403) buffer at pH 7, yielding β-nitroalcohols in high yields. researchgate.net Some protocols have demonstrated that the presence of water can even enhance the catalytic activity of certain catalysts. The use of aqueous media simplifies the isolation of products, particularly when the products are sparingly soluble in water.

Transition Metal Catalysis for Nitro Alcohol Formation

Transition metal complexes are powerful catalysts for the asymmetric Henry reaction, enabling the synthesis of chiral β-nitro alcohols with high enantiomeric and diastereomeric purity. sci-hub.se These chiral products are valuable intermediates in the synthesis of pharmaceuticals. mdpi.com

Copper(II) complexes, in particular, have been extensively studied. A novel C1-symmetric dinitrogen ligand derived from (1R,2R,3R,5S)-(−)-isopinocampheylamine, when complexed with copper(II) acetate, has been shown to catalyze the reaction between various aldehydes and nitroalkanes. mdpi.com For instance, the diastereoselective Henry reaction between propanal and 2-nitropropane, which would yield this compound, has been explored using similar catalytic systems. In one study, a chiral aminopinane-derived ligand in combination with Cu(OAc)2·H2O was used to synthesize (3R, 4R)-2-methyl-4-nitropentan-3-ol, a stereoisomer of the target compound, in an impressive 94% yield. mdpi.com

Table 2: Transition Metal-Catalyzed Synthesis of a 2-Methyl-4-nitropentan-3-ol Stereoisomer

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| C1-Symmetric Aminopinane-Ligand + Cu(OAc)2·H2O | Propanal + 2-Nitropropane | (3R, 4R)-2-methyl-4-nitropentan-3-ol | 94 | mdpi.com |

Organocatalytic Systems for β-Nitro Alcohol Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. unibo.it For the synthesis of β-nitro alcohols, bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds bearing a basic moiety, have proven to be highly effective. These catalysts can activate both the nitroalkane and the aldehyde through hydrogen bonding and Brønsted base catalysis, respectively, leading to high yields and enantioselectivities. wikipedia.org

For example, quinine-derived organocatalysts have been used to induce direct enantioselection in the reaction between aromatic aldehydes and nitromethane. researchgate.net Similarly, biguanides like metformin (B114582) have been employed as organosuperbases to catalyze the Henry reaction under neat conditions, resulting in excellent conversions. researchgate.net The development of organocatalytic systems for the formal asymmetric synthesis of pharmaceutically relevant compounds like Pregabalin, which involves a substituted nitropentene intermediate, highlights the utility of this approach. metu.edu.tr

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound and related nitro alcohols. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. core.ac.uk

For heterogeneous catalysts like Ambersep 900 OH, studies have shown that a catalyst loading of 10 wt% under solvent-free conditions at room temperature provides a good balance between reaction rate and efficiency. researchgate.net In transition metal-catalyzed reactions, the structure of the chiral ligand, the nature of the metal salt, and the presence of a base additive can significantly influence both the yield and the stereoselectivity. mdpi.com For instance, in the Cu(II)-catalyzed synthesis of (3R, 4R)-2-methyl-4-nitropentan-3-ol, the reaction was carried out at -40 °C for 48 hours in the presence of DIPEA as a base to achieve high yield and selectivity. mdpi.com

The choice of solvent can also play a critical role. While solvent-free and aqueous conditions are preferred for green chemistry, organic solvents like THF, CH3CN, and CH2Cl2 are often used in organocatalytic and transition metal-catalyzed systems to ensure the solubility of the catalyst and reactants. core.ac.ukrsc.org Optimization studies often involve screening a panel of solvents to identify the one that provides the best outcome. rsc.org Ultimately, a systematic approach to optimizing these parameters is essential for developing a robust and efficient synthesis.

Transformations of the Hydroxyl Moiety

The secondary hydroxyl group in this compound is a key site for various chemical modifications, including oxidation and nucleophilic substitution reactions.

Under more forceful acidic oxidation conditions, tertiary alcohols can undergo cleavage of carbon-carbon bonds. stackexchange.com In the case of this compound, such conditions might lead to the fragmentation of the molecule, potentially producing smaller carboxylic acids and ketones. For example, oxidation could cleave the C2-C3 bond to yield acetone (B3395972) and propionic acid. stackexchange.com

Table 1: Predicted Oxidation Reactions of this compound

| Starting Material | Reagent/Conditions | Expected Product(s) | Reaction Type |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 2-Methyl-2-nitropentan-3-one | Oxidation of secondary alcohol |

| This compound | Strong Acidified Oxidizing Agents | Acetone and Propionic Acid | Oxidative Cleavage |

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus halides would replace the hydroxyl group with a halogen. For example, the reaction with thionyl chloride is expected to produce 3-chloro-2-methyl-2-nitropentane. This transformation proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism) or an external attack (SN2 mechanism), depending on the reaction conditions. The resulting haloalkane is a versatile intermediate for the introduction of other nucleophiles. vulcanchem.com

Oxidation Reactions (e.g., to Ketones and Carboxylic Acids)

Reactivity of the Nitro Group

The tertiary nitro group of this compound exhibits a rich and varied reactivity, enabling its conversion into other important functional groups such as amines and its participation in radical pathways.

The reduction of the nitro group is a fundamental transformation that provides access to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this conversion. Using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, the nitro group of this compound can be reduced to an amino group, yielding 2-amino-2-methylpentan-3-ol. vulcanchem.comnih.gov This reaction proceeds through the stepwise reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates, which are further reduced to the final amine.

Table 2: Reduction of this compound

| Starting Material | Reagent/Conditions | Product | Reaction Type |

| This compound | H₂/Pd-C or Raney Nickel | 2-Amino-2-methylpentan-3-ol | Catalytic Hydrogenation |

The Nef reaction is a classic method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones through acid hydrolysis of the nitronate salt. wikipedia.orgchemeurope.com However, a critical requirement for the Nef reaction is the presence of at least one α-hydrogen atom on the carbon bearing the nitro group, which is necessary for the initial deprotonation to form the nitronate anion. wikipedia.orgchemeurope.comalfa-chemistry.com

Since this compound is a tertiary nitro compound, it lacks an α-hydrogen. Consequently, it cannot form the requisite nitronate intermediate under standard Nef reaction conditions. Therefore, this compound is not expected to undergo the Nef reaction to produce a carbonyl compound. wikipedia.orgchemeurope.comdspaces.org

The nitro group can participate in various radical reactions. One significant reaction is radical denitration, where the nitro group is replaced by a hydrogen atom. This transformation is often achieved using radical chain reactions, for example, with tributyltin hydride. sci-hub.se In such a process, a radical initiator generates a tributyltin radical, which abstracts the nitro group from the substrate to form an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the chain.

Furthermore, aliphatic nitro compounds can act as spin traps, reacting with transient free radicals to form more stable nitroxide radicals that can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netorgsyn.org The tertiary nature of the carbon bearing the nitro group in this compound makes it a potential candidate for such radical trapping studies. The radical addition would likely occur at the nitro group, leading to the formation of an oxynitroxide radical. researchgate.net

Participation in Radical Processes

Radical Addition Mechanisms

The nitro group in aliphatic nitro compounds can undergo addition reactions with various radical species. Studies on analogous compounds like 3-nitropentan-2-ol have shown that carbon, silicon, germanium, tin, and lead-centered radicals selectively add to the nitro group. researchgate.net This process leads to the formation of corresponding oxynitroxide radicals, which can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netlookchem.com In a typical radical chain mechanism, a radical species initiates the reaction, and in the case of atom transfer radical addition (ATRA), a photocatalyst and a metal catalyst can be used to generate the radical and facilitate bond formation. mdpi.com

Denitration Pathways and Carbon-Carbon Bond Formation

The removal of the nitro group, or denitration, is a key transformation that can be achieved through radical pathways. researchgate.net This process often involves the use of reagents like tributyltin hydride, which selectively removes the nitro group while leaving other reducible functional groups intact. researchgate.net The radical intermediates generated during denitration can participate in subsequent carbon-carbon bond-forming reactions, making this a valuable synthetic strategy. researchgate.net The decay of oxynitroxide radicals, formed from the addition of radicals to the nitro group, occurs through the fragmentation of the carbon-nitrogen bond, leading to denitration. researchgate.netlookchem.com

Spin Trapping and Nitroxide Radical Formation

Spin trapping is an essential technique for detecting and identifying transient free radicals. In the context of nitro compounds, the nitro group itself or its derivatives can act as spin traps. For instance, the aci anions of nitroalkanes can trap nitric oxide to form nitronitroso dianion radicals. nih.gov Additionally, compounds like 2-methyl-2-nitrosopropane (B1203614) are used as spin traps to intercept radical intermediates. lookchem.comresearchgate.net The reaction of radicals with this compound and similar nitro compounds leads to the formation of stable nitroxide radicals, which are readily detectable by EPR spectroscopy. researchgate.netlookchem.com The study of these nitroxide radicals provides valuable information about the reaction mechanism and the nature of the radical intermediates involved. lookchem.comnist.gov

Nitronate Intermediates in Reaction Pathways

Nitronates, the conjugate bases of nitroalkanes, are versatile intermediates in organic synthesis. thieme-connect.de They are typically formed by the deprotonation of a nitroalkane using a base. thieme-connect.de

Nucleophilic Behavior in Condensation Reactions

Nitronates are potent nucleophiles and readily participate in condensation reactions with carbonyl compounds, most notably in the Henry (nitroaldol) reaction. thieme-connect.demdpi.com This reaction results in the formation of β-nitro alcohols, which are valuable synthetic precursors. mdpi.compsu.edu The Henry reaction can be catalyzed by various bases and metal complexes, and significant effort has been dedicated to developing enantioselective versions of this transformation. mdpi.comresearchgate.net The nucleophilic addition of the nitronate to an aldehyde or ketone is a crucial carbon-carbon bond-forming step. thieme-connect.depsu.edu

1,3-Dipolar Cycloaddition Applications

Nitronates, particularly in the form of their silyl (B83357) ethers (silyl nitronates), can function as 1,3-dipoles in cycloaddition reactions. litres.rustudfile.netrushim.ru These [3+2] cycloadditions with various dipolarophiles, such as alkenes, provide a powerful method for the synthesis of five-membered heterocyclic rings like isoxazolines. litres.rustudfile.netrsc.org The reaction is thermally allowed and offers a high degree of stereocontrol, making it a valuable tool in the synthesis of complex molecules. rsc.orgmdpi.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound and related compounds are crucial for understanding and optimizing reaction conditions.

Kinetic studies have been performed on various reactions involving nitroalkanes and their derivatives. For example, rate constants for the radical addition to nitroso compounds have been determined. researchgate.net The decay kinetics of nitroxide radicals formed from tertiary nitro compounds have been shown to follow first-order processes. researchgate.net In the context of the Henry reaction, reaction rates can be influenced by factors such as the choice of catalyst, solvent, and the presence of a base. mdpi.com

Thermodynamic data for related compounds, such as the enthalpy of vaporization for 2-methyl-3-pentanol, are available and provide insight into the physical properties of these molecules. nist.gov The electron-withdrawing nature of the nitro group influences the acidity (pKa) of the α-proton, affecting the formation of the nitronate intermediate. vulcanchem.com

Interactive Data Table: Kinetic and Thermodynamic Parameters

| Parameter | Value | Compound/Reaction | Conditions | Reference |

| Rate Constant (k) | 1.1 x 10⁶ L mol⁻¹ s⁻¹ | Addition of t-butoxycarbonyl radical to 2-methyl-2-nitrosopropane | 40 °C in di-t-butyl peroxide | researchgate.net |

| Enthalpy of Vaporization (ΔvapH) | 52.2 kJ/mol | 2-Methyl-3-pentanol | 322 K | nist.gov |

| pKa | ~8.2 | 4-Methyl-1-nitropentan-2-ol | vulcanchem.com |

Stereochemical Aspects of 2 Methyl 2 Nitropentan 3 Ol and β Nitro Alcohols

Chiral Centers and Stereoisomerism in 2-Methyl-2-nitropentan-3-ol

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). A chiral center is a carbon atom that is attached to four different groups. In this case, the C3 carbon is bonded to a hydrogen atom, a hydroxyl group, an ethyl group, and a 2-methyl-2-nitropropyl group.

The presence of one chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-2-methyl-2-nitropentan-3-ol and (S)-2-methyl-2-nitropentan-3-ol.

In the broader context of β-nitro alcohols, the potential for stereoisomerism increases with the number of chiral centers. For instance, in the Henry (nitroaldol) reaction between an aldehyde and a nitroalkane, two new stereocenters can be formed, potentially leading to four stereoisomers (two pairs of enantiomers known as diastereomers). encyclopedia.pubresearchgate.net The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the catalysts used. numberanalytics.comnumberanalytics.com

Control of Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of β-nitro alcohols is often achieved through the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. numberanalytics.com Controlling the stereochemical outcome of this reaction is a significant area of research. numberanalytics.com

Diastereoselective Control: When both the aldehyde and the nitroalkane have substituents, two new chiral centers can be created, leading to syn and anti diastereomers. The ratio of these diastereomers can be influenced by factors such as the choice of base, solvent, and reaction temperature. nih.govresearchgate.net For instance, the use of certain catalysts can favor the formation of one diastereomer over the other. researchgate.net

Enantioselective Control: Achieving enantioselectivity in the Henry reaction involves the use of chiral catalysts. numberanalytics.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. nih.gov A variety of chiral catalysts have been developed for this purpose, including:

Chiral metal complexes: Complexes of copper (II), zinc, and other metals with chiral ligands have been shown to be effective catalysts for the asymmetric Henry reaction. mdpi.comsemanticscholar.orgmdpi.comresearchgate.net These catalysts can provide high yields and enantioselectivities for the synthesis of chiral β-nitro alcohols. researchgate.netsemanticscholar.org

Organocatalysts: Chiral organic molecules, such as thioureas and quinine (B1679958) derivatives, can also catalyze the enantioselective Henry reaction. encyclopedia.pubnih.govresearchgate.net These catalysts offer an alternative to metal-based systems and have been used to synthesize a range of enantiomerically enriched β-nitro alcohols. scispace.com

Biocatalysts: Enzymes, such as hydroxynitrile lyases (HNLs), have been employed for the stereoselective synthesis of β-nitro alcohols. rsc.orgnih.govbohrium.com These biocatalysts can exhibit high enantioselectivity and operate under mild reaction conditions. almacgroup.com For example, (S)-hydroxynitrile lyase from Hevea brasiliensis has been used to catalyze the formation of (S)-β-nitro alcohols. encyclopedia.pub

The table below summarizes some catalytic systems used in the asymmetric Henry reaction to control stereoselectivity.

| Catalyst Type | Example Catalyst System | Stereoselectivity Achieved |

| Chiral Metal Complex | Copper(II) with chiral aminopinane-derived ligand | Moderate enantioselectivities (up to 67% ee) for reactions with aliphatic aldehydes. mdpi.com |

| Chiral Metal Complex | In situ generated chiral bis-(β-amino alcohol)-Cu(OAc)₂ | High yields and excellent enantioselectivity. semanticscholar.org |

| Organocatalyst | Bisthiourea molecular motor-based catalysts | Dynamic control of activity and stereoselectivity. nih.gov |

| Biocatalyst | (R)-selective hydroxynitrile lyase from Arabidopsis thaliana | Synthesis of (R)-β-nitro alcohols. encyclopedia.pub |

| Biocatalyst | (S)-hydroxynitrile lyase from Hevea brasiliensis | Catalyzes the formation of (S)-β-nitro alcohols. encyclopedia.pub |

Analytical Techniques for Stereochemical Analysis (e.g., Chiral High-Performance Liquid Chromatography)

The separation and analysis of stereoisomers of β-nitro alcohols are crucial for determining the success of an asymmetric synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.com Polysaccharide-derived CSPs are commonly used for the separation of chiral amines and amino alcohols after derivatization. nih.gov The choice of mobile phase and column is critical for achieving good separation. sigmaaldrich.comresearchgate.net For example, a mixture of n-hexane and isopropanol (B130326) is often used as the mobile phase for the separation of nitro-substituted compounds. researchgate.netntu.edu.sg

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not typically used to distinguish between enantiomers directly, it can be used to determine the relative stereochemistry of diastereomers. By analyzing the coupling constants and chemical shifts of the protons on the chiral centers, the syn or anti configuration can be determined. Furthermore, the use of chiral derivatizing agents, such as Mosher's acid, can allow for the determination of the absolute configuration of enantiomers by NMR. mdpi.com

Gas Chromatography (GC): Chiral GC, using a chiral stationary phase, can also be used for the separation of volatile enantiomers of β-nitro alcohols.

The table below outlines the primary analytical techniques for stereochemical analysis.

| Analytical Technique | Principle | Application to β-Nitro Alcohols |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. nih.govmdpi.com |

| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Determination of diastereomeric ratios and, with chiral derivatizing agents, absolute configuration. mdpi.com |

| Chiral GC | Separation of volatile compounds based on their interaction with a chiral stationary phase. | Separation of volatile enantiomers. |

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional conformation of β-nitro alcohols plays a significant role in their reactivity. The relative orientation of the nitro and hydroxyl groups, as well as other substituents, can influence the molecule's stability and the accessibility of reactive sites.

Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the nitro group is a key factor in determining the preferred conformation of β-nitro alcohols. This interaction can lead to a cyclic or pseudo-cyclic arrangement, which can affect the molecule's reactivity. For example, the formation of a six-membered ring through hydrogen bonding can stabilize a particular conformation and influence the stereochemical outcome of subsequent reactions.

The stereochemistry of the β-nitro alcohol can also influence the rate and stereochemical course of further transformations. For example, the reduction of the nitro group to an amino group or the elimination of the hydroxyl group to form a nitroalkene can be affected by the starting material's stereochemistry. The conformational preferences of the molecule can dictate which face of the molecule is more accessible to reagents, leading to stereoselective product formation. researchgate.net Studies on related molecules, such as nitroxide radicals, have shown that the geometry and non-bonding interactions within the molecule determine its preferred conformation. gla.ac.uk

Computational and Theoretical Studies on 2 Methyl 2 Nitropentan 3 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic properties of 2-methyl-2-nitropentan-3-ol. For similar nitro-alcohol compounds, methods like B3LYP with basis sets such as 6-311++G(2d,p) have been used to optimize molecular structures and calculate various properties. smolecule.com

For related nitroalkanes like nitromethane (B149229), the ground electronic state has C_s symmetry. acs.org The highest occupied molecular orbital (HOMO) and the next highest (HOMO-1) are typically associated with the oxygen lone pairs and the C-N sigma bond. acs.org The subsequent orbitals (HOMO-2 and HOMO-3) often have π-bonding character from the nitro group. acs.org These electronic features are fundamental to understanding the molecule's reactivity.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO3 | PubChem nih.gov |

| Molecular Weight | 147.17 g/mol | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

This table is populated with data from PubChem for 2-methyl-3-nitropentan-2-ol, a constitutional isomer of the target compound. Data for this compound is not explicitly available in the search results. The properties are expected to be similar but not identical.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a key tool for elucidating reaction mechanisms, allowing for the study of pathways that are often too fast or involve transient species that are difficult to observe experimentally. chemrxiv.org

The transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction. savemyexams.comlibretexts.org Characterizing this state is crucial for understanding reaction kinetics. For reactions involving nitro compounds, such as enolization of α-nitroketones, computational methods have been used to study the transition state. acs.org Highly negative entropies of activation calculated for these reactions point to a transition state with significant charge separation. acs.org In the nitration of alkanes, the transition state involves the interaction of a nitronium-like ion with the alkane molecule. researchgate.net

Transition State Characterization

Spectroscopic Feature Prediction and Interpretation

Computational methods are widely used to predict and interpret spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. For related nitro-alcohols, IR spectroscopy reveals characteristic absorption bands for the asymmetric NO₂ stretch and the O-H stretch. vulcanchem.com Mass spectrometry data can identify base peaks indicative of fragmentation patterns. vulcanchem.com

For nitromethane and nitroethane, time-dependent density functional theory (TD-DFT) has been employed to interpret photoabsorption spectra, assigning observed bands to specific electronic excitations. acs.org The fine structure in these spectra can be attributed to vibronic transitions. acs.org While specific calculated spectra for this compound were not found, these examples demonstrate the capability of computational chemistry to aid in spectroscopic analysis.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations and conformational searching are computational techniques used to explore the different spatial arrangements (conformations) of a molecule and their relative stabilities. These methods are particularly important for flexible molecules like this compound, which has several rotatable bonds.

Conformational searches, often using molecular mechanics force fields, can identify low-energy structures. acs.org For complex molecules, these searches can be followed by higher-level calculations to refine the energies. acs.org MD simulations can then be used to study the dynamic behavior of the molecule, including how it fluctuates and changes conformation in different environments, such as in a solvent. acs.org This provides a more realistic picture of the molecule's behavior than static calculations alone.

Theoretical Models for Electrochemical Behavior (e.g., Marcus-Hush Theory)

The electrochemical behavior of this compound can be modeled using theories of electron transfer. The Butler-Volmer model and the microscopic Marcus-Hush theory are two prominent frameworks used to describe the kinetics of electrode reactions. um.esresearchgate.net

The Marcus-Hush theory, in particular, provides a molecular-level description of electron transfer, relating the rate of the reaction to the reorganization energy (λ) and the driving force. wiley-vch.de This theory has been increasingly used to understand electrochemical processes. um.es Experimental and theoretical comparisons of the Butler-Volmer and Marcus-Hush models have been conducted for compounds like 2-methyl-2-nitropropane, a structurally similar molecule. um.esresearchgate.net These studies have shown that for some systems, the Butler-Volmer model may provide a better fit to experimental data, while for others, the Marcus-Hush model offers deeper insights, although sometimes requiring adjustments to parameters like the reorganization energy. researchgate.net The choice of model can significantly affect the kinetic parameters extracted from experimental data. um.es

Radical Species Characterization via Electron Paramagnetic Resonance Spectroscopy Modeling

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. The modeling of EPR spectra provides detailed information about the electronic structure, conformation, and dynamics of these radical species. In the context of this compound, while direct experimental EPR studies are not extensively documented in the public literature, the characterization of its potential radical species can be inferred from studies on analogous nitroalkanes and related compounds.

Upon radical formation, such as through oxidation, reduction, or radical addition, this compound can give rise to several paramagnetic species. The most common would be the radical anion, where an electron is added to the nitro group, or nitroxide radicals formed through various reaction pathways. Computational modeling of the EPR spectra of these anticipated radicals is crucial for their unambiguous identification and characterization.

Theoretical Framework for EPR Spectral Simulation

The simulation of an EPR spectrum is based on the spin Hamiltonian, which describes the energy levels of the unpaired electron in an external magnetic field. For a radical in solution, the key parameters that determine the appearance of the EPR spectrum are the g-factor and the hyperfine coupling constants (A).

The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. For organic radicals, the g-factor is typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value provide insight into the electronic environment of the unpaired electron.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero nuclear spin (e.g., ¹⁴N, ¹H). The hyperfine coupling constant, A, is a measure of the strength of this interaction and is directly proportional to the spin density of the unpaired electron at the interacting nucleus. The number of lines in a hyperfine pattern is given by 2nI + 1, where n is the number of equivalent nuclei and I is the nuclear spin.

Modeling of Potential Radical Species from this compound

Based on studies of similar nitro compounds, several radical species could be anticipated from this compound. nih.govcdnsciencepub.comresearchgate.netnih.gov

Radical Anion : The addition of an electron to the nitro group of this compound would form the corresponding radical anion. The unpaired electron in such a species is expected to be largely localized on the nitro group. gla.ac.uk The EPR spectrum would be dominated by a large hyperfine coupling to the ¹⁴N nucleus (I=1) of the nitro group, resulting in a characteristic triplet. Smaller couplings to the β-protons would lead to further splitting of these lines.

Oxynitroxide Radicals : In the presence of other radical species, addition to the nitro group can occur, leading to the formation of oxynitroxide radicals. nih.gov For instance, the reaction with a carbon-centered radical (R•) would yield a species of the type [R-N(O•)-O-C(CH₃)(C₂H₅)CH(OH)CH₃]. The EPR spectra of such radicals are characterized by the hyperfine coupling to the nitrogen nucleus.

Spin Adducts : In alkaline solutions, nitroalkanes can exist in their aci-anion form, which can act as effective spin traps for other radicals, such as nitric oxide (*NO). nih.gov This reaction leads to the formation of nitronitroso dianion radicals with the general structure [RC(NO)NO₂]²⁻. The EPR spectra of these adducts are complex, showing distinct hyperfine splittings from both the nitro and the nitroso nitrogen atoms.

Simulated EPR Data for a Hypothetical Radical Anion

The following table presents hypothetical, yet realistic, EPR spectral parameters for the radical anion of this compound, based on values reported for similar nitroalkane radical anions in the literature. nih.govgla.ac.uk These parameters would be used in computational software, such as EasySpin, to generate a simulated spectrum for comparison with experimental data. nih.gov

| Parameter | Value | Description |

| g-factor | ~2.005 | Typical for nitroalkane radical anions. |

| A(¹⁴N) | 2.5 - 2.8 mT | Hyperfine coupling constant for the nitrogen of the nitro group. |

| A(¹Hβ) | 0.8 - 1.2 mT | Hyperfine coupling constant for the β-proton on the carbon bearing the nitro group. |

| Linewidth | 0.05 mT | Intrinsic width of the individual spectral lines. |

The simulated spectrum would exhibit a primary 1:1:1 triplet due to the ¹⁴N coupling, with each line further split into a doublet by the β-proton.

Research Findings from Analogous Systems

Studies on 3-nitropentan-2-one and 3-nitropentan-2-ol have shown that various carbon, silicon, germanium, tin, and lead-centered radicals add selectively to the nitro group to form the corresponding oxynitroxide radicals. nih.gov The kinetics of the decay of these radicals, often involving the fragmentation of the carbon-nitrogen bond (denitration), have been investigated using time-resolved ESR spectroscopy. researchgate.net These studies highlight that the presence of a hydroxyl or carbonyl group adjacent to the carbon bearing the nitro group has a minimal effect on the stability of the resulting oxynitroxide radicals. nih.gov

Furthermore, research on the spin trapping capabilities of aci-anions of nitroalkanes has demonstrated their utility in detecting and identifying transient radicals like nitric oxide. nih.gov The distinct hyperfine coupling constants for the two nitrogen atoms in the resulting nitronitroso adducts provide a clear spectral signature for their identification.

Applications of 2 Methyl 2 Nitropentan 3 Ol in Complex Organic Synthesis

Role as a Key Synthetic Intermediate

2-Methyl-2-nitropentan-3-ol serves as a crucial synthetic intermediate due to the reactivity of its vicinal nitro and hydroxyl functionalities. rsc.org Aliphatic nitro compounds are powerful precursors in organic synthesis, valued for their ability to be transformed into a wide array of other functional groups and for their role in forming new carbon-carbon bonds. guidechem.comsci-hub.se The Henry (or nitroaldol) reaction, which is used to synthesize β-nitro alcohols like this compound, is a cornerstone of this versatility. numberanalytics.com

The utility of this compound is demonstrated by its role as a precursor to other important molecules. For instance, a primary application is its conversion to the corresponding amino alcohol, 2-amino-2-methylpentan-3-ol, through the reduction of the nitro group. This transformation highlights its function as an intermediate for creating molecules with different functionalities. The structure of 2-methyl-4-nitropentan-3-ol, a closely related isomer, is recognized as a valuable component in the synthesis of diverse molecular structures for pharmaceuticals and agrochemicals, underscoring the importance of this class of compounds as synthetic intermediates. guidechem.com

Precursor for the Synthesis of Vicinal Amino-Alcohols

One of the most significant applications of β-nitro alcohols, including this compound, is their role as direct precursors to vicinal amino alcohols. This class of compounds features an amino group and a hydroxyl group on adjacent carbon atoms, a common structural motif in a multitude of biologically active molecules. rsc.org

The conversion is typically achieved through the chemical reduction of the nitro group. This transformation is highly valuable because it establishes a 1,2-amino alcohol framework, which can be a challenging stereochemical arrangement to create. Various reducing agents can be employed for this purpose, offering chemists a reliable method to access these important synthetic targets. The β-nitro alcohols produced from the Henry reaction are widely recognized as versatile intermediates for synthesizing these pharmacologically relevant amino alcohols. numberanalytics.com

Building Block for Bioactive Molecules and Pharmaceuticals

The vicinal amino alcohol structure, readily accessible from this compound, is a key pharmacophore found in numerous pharmaceutical agents. Chiral β-nitro alcohols are considered essential building blocks for the synthesis of these complex molecules. rsc.orgbohrium.com The inherent functionality of these compounds allows for their incorporation into larger, more complex structures with desired biological activities. nih.gov

The significance of the vicinal amino alcohol moiety is evident in the structures of several well-known drugs. The ability to synthesize this key structural feature from precursors like this compound is therefore of high importance in medicinal chemistry.

Table 1: Examples of Pharmaceuticals Containing the Vicinal Amino-Alcohol Motif

| Pharmaceutical | Therapeutic Class |

| Pindolol | Beta-blocker |

| Ritonavir | Antiretroviral (Protease Inhibitor) |

| Salmeterol | Long-acting β2-adrenergic agonist |

| Epinephrine | Hormone and Neurotransmitter |

| Pretomanid | Antibiotic for Tuberculosis |

This table illustrates the prevalence of the vicinal amino-alcohol scaffold in various classes of therapeutic agents, highlighting the synthetic importance of its precursors. numberanalytics.comnih.gov

Derivatization to Access Diverse Chemical Scaffolds

The dual functionality of this compound provides two distinct handles for chemical modification, allowing for its derivatization into a wide range of chemical scaffolds.

Both the hydroxyl and nitro groups can be selectively transformed, leading to a variety of molecular structures. rsc.org The nitro group is particularly versatile and can undergo several key reactions beyond simple reduction.

Table 2: Key Transformations of the Nitro and Hydroxyl Groups

| Functional Group | Reaction | Product Functional Group | Significance |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Forms vicinal amino alcohols, key pharmacophores. numberanalytics.com |

| Nitro (-NO₂) | Nef Reaction | Ketone (C=O) | Converts the nitroalkane into a carbonyl compound, useful for C-C bond formation. researchgate.net |

| Nitro (-NO₂) | Denitration | Alkane (-H) | Removes the nitro group, replacing it with hydrogen. researchgate.net |

| Hydroxyl (-OH) | O-Silylation | Silyl (B83357) Ether (-OSiR₃) | Protects the hydroxyl group during subsequent synthetic steps. |

| Hydroxyl (-OH) | Oxidation | Ketone (C=O) | Converts the secondary alcohol to a ketone. |

| Hydroxyl (-OH) | Esterification | Ester (-OCOR) | Forms esters, potentially modifying biological activity or solubility. |

Nitroalkanes serve as valuable precursors in the synthesis of spiroketals, which are structural motifs present in a number of natural products with significant biological activity. researchgate.net The synthetic strategy generally involves using nitroalkanes to construct dihydroxy ketone frameworks, which can then undergo acid-catalyzed cyclization to form the spiroketal ring system. researchgate.net

A representative synthesis involves an initial nitroaldol (Henry) reaction to create a nitro alcohol. This intermediate can then be further elaborated. For example, a nitro alcohol can be dehydrated to a nitroalkene, which then undergoes further reactions and eventual conversion of the nitro group (via a Nef reaction) to a ketone. This keto-alcohol can then cyclize to form the spiroketal. A strategy utilizing a nitro-ketone in a nitroaldol reaction, followed by dehydration, reduction, and hydrolysis, has been successfully employed to create a 1,7-dioxaspiro[5.5]undecane ring system, a core component of various insect secretions. This demonstrates the utility of nitro-alcohol-derived intermediates in the assembly of complex spirocyclic systems.

Functionalization of Hydroxyl and Nitro Groups

Design and Synthesis of Analogues with Modified Reactivity

By modifying the core structure of this compound, chemists can design and synthesize analogues with tailored reactivity and properties. These modifications can involve altering the alkyl substituents or introducing different functional groups. The principles of organocatalysis and asymmetric synthesis are often employed to control the stereochemistry of these new analogues, which is crucial for their potential application in areas like drug development. unibo.it

For instance, the reaction of different aldehydes or nitroalkanes in the initial Henry reaction can produce a library of related β-nitro alcohols. Each of these analogues possesses a unique substitution pattern, which in turn influences its physical properties and reactivity in subsequent transformations. This approach allows for the systematic exploration of chemical space around the this compound scaffold to develop new synthetic intermediates or molecules with specific biological functions.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of β-nitro alcohols, including 2-Methyl-2-nitropentan-3-ol, has traditionally relied on the Henry (nitroaldol) reaction. numberanalytics.com While effective, classic approaches often involve basic reagents and organic solvents, which can lead to side reactions and environmental concerns. Future research is increasingly focused on developing greener and more sustainable synthetic protocols.

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers a sustainable alternative to traditional chemical methods. chemistryviews.org Biocatalysis can lead to high enantioselectivity in the synthesis of chiral molecules. chemistryviews.org For instance, hydroxynitrile lyases (HNLs) have been explored for the synthesis of both (S)- and (R)-β-nitro alcohols. chemistryviews.orgnih.gov The development of robust and reusable biocatalysts is a significant goal. acs.org

Green Solvents: There is a growing emphasis on replacing volatile and toxic organic solvents with more environmentally friendly alternatives like water or ionic liquids. numberanalytics.comthieme-connect.com Catalyst-free Henry reactions in recyclable tap water have been demonstrated, offering a cost-effective and sustainable approach. thieme-connect.com

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling. Materials like CuMgAl ternary oxides have shown high catalytic activity and reusability in the synthesis of nitro alcohols under ultrasound irradiation, a method that also promotes green chemistry principles. acs.org

Interactive Data Table: Comparison of Sustainable Synthetic Methodologies for Nitro Alcohols

| Methodology | Catalyst Type | Solvent | Key Advantages |

| Biocatalysis | Enzymes (e.g., HNLs) | Aqueous media | High enantioselectivity, mild reaction conditions |

| Green Solvents | Catalyst-free | Water, Ionic Liquids | Reduced environmental impact, cost-effective |

| Heterogeneous Catalysis | Solid-supported (e.g., CuMgAl oxides) | Solvent-free (ultrasound) or aqueous | Catalyst recyclability, ease of product separation |

Exploration of Undiscovered Reactivity Patterns

The nitro group is often referred to as a "synthetic chameleon" due to its diverse reactivity. nih.govacs.org While its role as a precursor to amines and in carbon-carbon bond formation is well-established, there is ongoing research to uncover new reactivity patterns for nitro compounds like this compound. frontiersin.orgwikipedia.org

Future explorations may focus on:

Umpolung Reactivity: The typical nucleophilic character of nitronate anions can be reversed (umpolung) through activation with Lewis acids, turning the α-carbon into an electrophile. frontiersin.org Investigating this reactivity with this compound could open new synthetic pathways.

Photochemical Transformations: Visible-light-promoted reactions of nitroalkanes have emerged as a powerful tool for synthesizing oximes and nitrones. acs.org Applying photochemical methods to this compound could lead to novel derivatives with unique properties.

Denitrative Cross-Coupling Reactions: The substitution of a vinylic nitro group has been demonstrated, opening up new possibilities for creating substituted styrenes. nih.gov Exploring analogous denitrative functionalization of aliphatic nitro alcohols could be a fruitful area of research.

Advanced Stereoselective Transformations

The presence of a stereocenter in this compound makes it a valuable target for asymmetric synthesis. The development of advanced stereoselective transformations is crucial for accessing enantiomerically pure forms of this and other chiral nitro alcohols, which are important building blocks for pharmaceuticals. rsc.orgmdpi.com

Emerging trends in this area include:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts has proven highly effective for the asymmetric synthesis of nitro compounds. frontiersin.orgfrontiersin.org The development of new and more efficient organocatalysts for the Henry reaction and other transformations of nitro alcohols is an active area of research. numberanalytics.com

Chiral Metal Complexes: Lanthanide-based catalysts and other chiral metal complexes have demonstrated high enantioselectivity in asymmetric nitroaldol reactions. numberanalytics.com The design of novel ligands to fine-tune the selectivity of these metal catalysts is a continuing effort.

Enzyme-Mediated Kinetic Resolution: In addition to their use in synthesis, enzymes can be employed for the kinetic resolution of racemic mixtures of nitro alcohols, providing access to single enantiomers. nih.gov Alcohol dehydrogenases, for example, have been used for the enantioselective reduction of α-nitroketones to chiral β-nitroalcohols. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. mdpi.comrjptonline.org These technologies can accelerate the discovery and optimization of chemical reactions by predicting outcomes with high accuracy. sesjournal.com

For a compound like this compound, AI and ML could be applied to:

Predict Reaction Yields and Selectivity: Machine learning models can analyze vast datasets of chemical reactions to predict the yield and stereoselectivity of a reaction under various conditions, including the choice of solvent, catalyst, and temperature. sesjournal.com This can significantly reduce the amount of time and resources spent on empirical experimentation. sesjournal.com

Discover Novel Reaction Pathways: By identifying complex correlations and trends in chemical data, AI can help chemists discover new and unexpected reactions. mdpi.comsesjournal.com

Automated Synthesis Planning: AI-driven platforms can assist in the retrosynthetic analysis of complex molecules, suggesting optimal synthetic routes that may involve intermediates like this compound. mdpi.com

Interactive Data Table: Applications of AI/ML in Nitro Alcohol Chemistry

| Application | AI/ML Technique | Potential Impact |

| Yield Prediction | Artificial Neural Networks (ANNs), Deep Learning | Optimization of reaction conditions, resource efficiency |

| Selectivity Prediction | Machine Learning Models | Enhanced control over stereochemical outcomes |

| Novel Reaction Discovery | Data-driven algorithms | Uncovering new synthetic possibilities |

| Automated Synthesis | AI-driven robotic platforms | Increased efficiency and reproducibility in synthesis |

Expanding Applications in Material Science and Catalysis

The unique properties of nitro compounds suggest that their applications could extend beyond traditional organic synthesis. scbt.com Research into the use of this compound and related structures in material science and catalysis is an emerging frontier.

Potential future applications include:

Functional Polymers: Nitro compounds are used in the development of advanced materials like nitrocellulose. scbt.com The incorporation of this compound into polymer backbones could lead to new materials with tailored properties.

Energetic Materials: The high energy content of the nitro group makes these compounds relevant in the study of energetic materials and pyrotechnics. scbt.com

Catalysis: The functional groups present in this compound could allow it to act as a ligand for metal catalysts or even as an organocatalyst itself in certain reactions. guidechem.com The reduction of aromatic nitro compounds is an important industrial process, and research into new catalytic systems, potentially involving structures related to this compound, is ongoing. researchgate.netrsc.org

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2-nitropentan-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitro-alcohols like this compound typically involves nitro-aldol reactions or nitration of pre-functionalized alcohols. For example, a Henry reaction (nitro-aldol) between a ketone (e.g., 2-pentanone) and nitromethane under basic conditions (e.g., KOH/EtOH) can yield nitro-alcohol intermediates. Optimization requires monitoring reaction parameters:

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may increase side-product formation.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nitro-group incorporation .